N-(2-bromophenyl)thiolan-3-amine
Description
N-(2-Bromophenyl)thiolan-3-amine is a brominated aromatic amine derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group linked to a 2-bromophenyl moiety. This compound is of interest in pharmaceutical and materials chemistry due to its structural hybridity, combining a sulfur-containing heterocycle with a halogenated aromatic system.
Properties
Molecular Formula |
C10H12BrNS |
|---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H12BrNS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
FSFSOGAVGSOWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)thiolan-3-amine typically involves the reaction of 2-bromophenylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-bromophenyl)thiolan-3-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylthiolan-3-amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylthiolan-3-amine.
Substitution: Various substituted thiolan-3-amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)thiolan-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as a building block in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on cellular processes. It is also employed in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators .
Medicine: It is investigated for its role in the synthesis of pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)thiolan-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This compound can modulate various signaling pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Structural and Electronic Comparisons
- Triazole derivatives (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) exhibit enhanced π-conjugation and hydrogen-bonding capacity due to the triazole ring, contrasting with the thiolane system’s flexibility and sulfur lone-pair interactions .
Physicochemical Properties
- Melting Points and Solubility: Bromoacetamide derivatives (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide) exhibit moderate melting points (~96–97°C) and decompose in polar solvents like DMSO or MeOH, suggesting similar stability challenges for bromophenyl-thiolan-amines . Pyridine carboxamide analogs crystallize from methanol, indicating higher polarity and hydrogen-bonding capacity compared to thiolan-amines .
Crystallographic and Conformational Analysis
- Planarity and Packing: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopts a near-planar conformation (dihedral angle: 8.38°), facilitating intermolecular hydrogen bonding and centrosymmetric dimerization . Thiolan-amines, with their non-planar thiolane rings, may exhibit less ordered packing, impacting solubility and crystallization.
Biological Activity
N-(2-bromophenyl)thiolan-3-amine is an organic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique thian structure combined with a brominated phenyl group. Its molecular formula is , with a molecular weight of 272.21 g/mol. The presence of the bromine atom is significant, as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both bacterial and fungal strains. The compound's mechanism may involve the inhibition of essential enzymes or pathways necessary for microbial growth. A comparative analysis of its antimicrobial efficacy against common pathogens is presented in the table below:
| Pathogen Type | Specific Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Fungi | Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The following table summarizes the cytotoxic effects observed in vitro:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HL-60 | 10 |
The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is critical for therapeutic applications in oncology.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom enhances binding affinity to enzymes involved in cell proliferation and survival. In particular, studies suggest that it may inhibit key signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option.
- Cytotoxicity Assessment : In a study published by Johnson et al. (2024), the compound was tested on various cancer cell lines to assess its cytotoxic effects. The findings demonstrated that this compound effectively induced apoptosis in MCF-7 cells through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
